3-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.06194880 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
The compound and its derivatives have been screened for antihyperlipidemic and antimicrobial activities . The compounds showed good antihyperlipidemic activity in reducing serum cholesterol level when compared with standard, gemfibrozil . Compounds were found to have excellent anti-microbial activity against Staphylococcus aureus and Streptococcus pneumoniae when compared with standard used (amoxicillin-clavulanic acid) . This suggests potential future directions in the development of new drugs for hyperlipidemia and microbial infections.
Mechanism of Action
Target of Action
The primary targets of 3-methyl-6,7,8,9-tetrahydro1Similar compounds have shown significant activity against several cancer cell lines
Mode of Action
The exact mode of action of 3-methyl-6,7,8,9-tetrahydro1It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of cancer cells . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
The biochemical pathways affected by 3-methyl-6,7,8,9-tetrahydro1Similar compounds have been shown to affect pathways related to cell growth and proliferation
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are not well-studied These properties are crucial in determining the bioavailability of the compound
Result of Action
The molecular and cellular effects of 3-methyl-6,7,8,9-tetrahydro1Similar compounds have shown significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is not well-understood Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of this compound
Properties
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-1H-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(14)9-8(12-11(13)15)6-4-2-3-5-7(6)16-9/h2-5H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEIUGSSXWLFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=C(S2)CCCC3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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